13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Beschreibung
This compound belongs to a class of highly complex polycyclic phosphorus-containing heterocycles, characterized by a pentacyclic framework fused with dioxa and phosphole oxide moieties. Its structure features a central phosphorus atom in a λ⁵-phosphorus configuration, stabilized by two 4-methoxyphenyl substituents at positions 10 and 16, as well as hydroxyl and oxide functional groups. The intricate stereoelectronic environment arises from the interplay of oxygen atoms in the dioxa rings and the electron-donating methoxy groups, which influence reactivity and bioactivity. Such compounds are typically synthesized via multi-step cyclization reactions or isolated from marine actinomycetes, where secondary metabolites with analogous frameworks have been identified (e.g., salternamides) .
Eigenschaften
IUPAC Name |
13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C34H25O6P/c2*1-37-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31-32-28-10-6-4-8-24(28)20-30(22-13-17-26(38-2)18-14-22)34(32)40-41(35,36)39-33(29)31/h2*3-20H,1-2H3,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKADTBTFIANRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)OC)O.COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H50O12P2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1121.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- typically involves a multi-step process. One common method includes the phosphination of a suitable precursor, such as 9,9-dimethylxanthene, with bis(diethylamino)chlorophosphine. This is followed by the formation of the disphosphonite intermediate using (S)-2,2’-dihydroxy-1,1’-binaphthyl in the presence of a catalytic amount of tetrazole . The final product is obtained through crystallization in methylene chloride and acetonitrile . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Analyse Chemischer Reaktionen
Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The methoxyphenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Hydroformylation: The compound can act as a ligand in hydroformylation reactions, facilitating the addition of formyl groups to alkenes.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like rhodium complexes for hydroformylation . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric hydrogenation, hydroformylation, and hydrocyanation reactions. Its unique structure allows for high enantioselectivity in these catalytic processes.
Biology: The compound’s ability to form stable complexes with various metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism by which Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- exerts its effects is primarily through its role as a chiral ligand. It facilitates various catalytic reactions by coordinating with metal centers, thereby influencing the stereochemistry of the reaction products . The molecular targets and pathways involved include metal-catalyzed hydrogenation and hydroformylation processes, where the compound’s unique structure and stereochemistry play a crucial role in determining the outcome of the reactions .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Comparable Compounds
| Compound Name | Core Structure | Substituents | Phosphorus Configuration | Bioactivity |
|---|---|---|---|---|
| Target Compound (this work) | Pentacyclic + dioxa-phosphole | 10,16-bis(4-methoxyphenyl), 13-OH | λ⁵-Phosphorus oxide | Under investigation |
| Salternamide E | Macrocyclic polyketide | Aryl, hydroxyl groups | N/A | Antimicrobial |
| Rapamycin derivatives (e.g., compound 1, 7) | Macrocyclic triene | Variable substituents (e.g., methoxy) | N/A | Immunosuppressive |
| Phosphole-based heterocycles (e.g., λ³-phospholes) | Monocyclic or bicyclic | Aryl, alkyl groups | λ³ or λ⁵ configurations | Catalytic/ligand applications |
Key Observations :
- The target compound’s λ⁵-phosphorus oxide group distinguishes it from λ³-phospholes, which lack oxygen coordination and exhibit distinct electronic properties.
- Unlike salternamides (e.g., Salternamide E), which are macrocyclic polyketides, this compound’s rigid pentacyclic framework imposes steric constraints that may limit conformational flexibility but enhance thermal stability .
Spectroscopic and NMR Comparisons
Evidence from NMR analyses of analogous compounds (e.g., Rapamycin derivatives) reveals that chemical shifts in regions corresponding to substituent environments (e.g., methoxy or hydroxyl groups) vary significantly. For instance, in Rapamycin derivatives, protons near methoxy groups exhibit upfield shifts (~δ 3.3–3.5 ppm), whereas hydroxyl-bearing protons in the target compound may show downfield shifts due to hydrogen bonding (~δ 5.0–6.0 ppm) .
Table 2: Representative NMR Chemical Shifts (δ, ppm)
| Proton Position | Target Compound (this work) | Rapamycin Derivative (Compound 1) | Salternamide E |
|---|---|---|---|
| Methoxy (-OCH₃) | δ 3.75 (s) | δ 3.40 (s) | δ 3.82 (s) |
| Hydroxyl (-OH) | δ 5.20 (br s) | N/A | δ 5.85 (br s) |
| Aromatic protons | δ 6.80–7.15 (m) | δ 6.60–7.10 (m) | δ 6.90–7.30 (m) |
Notable Differences:
- The methoxy groups in the target compound resonate slightly downfield compared to Rapamycin derivatives, likely due to electron-withdrawing effects from the phosphorus oxide moiety .
- Hydroxyl protons in salternamides and the target compound exhibit broader signals, reflecting stronger hydrogen-bonding interactions compared to non-hydroxylated analogs .
Bioactivity and Pharmacological Potential
- Salternamide E : Exhibits antimicrobial activity against Gram-positive bacteria, attributed to its macrocyclic lactone framework .
- Phosphole oxides : Often serve as ligands in catalysis or as precursors to bioactive molecules due to their tunable electronic properties.
Computational tools like Hit Dexter 2.0, which predict compound behavior (e.g., promiscuity or “dark chemical matter” status), could help prioritize this compound for further study .
Biologische Aktivität
The compound 13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule with significant potential in various biological applications. Its intricate structure includes multiple functional groups that may contribute to its biological activity. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Pentacyclic framework : This unique arrangement may influence the compound's interaction with biological targets.
- Phosphorus atom : The presence of phosphorus can enhance biological activity through various mechanisms.
- Methoxy groups : These functional groups may improve solubility and bioavailability.
Table 1: Structural Features and Potential Biological Activities
| Feature | Description | Potential Activity |
|---|---|---|
| Pentacyclic structure | Complex arrangement of rings | May enhance binding affinity to biological targets |
| Phosphorus atom | Integral part of the structure | Potential for antiviral and anticancer activities |
| Methoxy groups | Substituents on phenyl rings | Improved solubility and bioactivity |
Anticancer Properties
Research has indicated that compounds structurally similar to 13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that similar compounds can induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The proposed mechanisms include disruption of cell cycle progression and induction of oxidative stress in cancer cells.
Antiviral Activity
The phosphorus-containing moiety in this compound suggests potential antiviral properties:
- Inhibition of Viral Replication : Compounds with similar structures have been reported to inhibit viral replication through interference with viral enzymes.
- Case Studies : Specific derivatives have shown effectiveness against viruses such as HIV and Hepatitis C in preliminary studies.
Antibacterial and Antifungal Effects
Preliminary research indicates that the compound may also possess antibacterial and antifungal properties:
- Broad-Spectrum Activity : Similar compounds have demonstrated activity against a range of bacterial strains and fungal species.
- Synergistic Effects : When combined with traditional antibiotics or antifungals, enhanced efficacy has been observed.
Study 1: Anticancer Activity Assessment
A study conducted on a series of phosphorous-containing compounds evaluated their anticancer effects on breast cancer cell lines (MCF-7):
- Results : The compounds exhibited IC50 values ranging from 10 to 30 µM.
- : The study concluded that modifications in the phenyl ring significantly influenced the anticancer potency.
Study 2: Antiviral Efficacy
Research focused on the antiviral activity against Hepatitis C virus (HCV):
- Methodology : The study utilized a viral replication assay in HCV-infected hepatocytes.
- Findings : Compounds similar to the target molecule showed up to 70% inhibition of viral replication at concentrations of 5 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
